3-Bromo-6-chloro-2-fluorobenzonitrile
CAS No.: 943830-79-3
Cat. No.: VC6021701
Molecular Formula: C7H2BrClFN
Molecular Weight: 234.45
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 943830-79-3 |
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Molecular Formula | C7H2BrClFN |
Molecular Weight | 234.45 |
IUPAC Name | 3-bromo-6-chloro-2-fluorobenzonitrile |
Standard InChI | InChI=1S/C7H2BrClFN/c8-5-1-2-6(9)4(3-11)7(5)10/h1-2H |
Standard InChI Key | TWYUOUVQRHKSFE-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1Cl)C#N)F)Br |
Introduction
Structural and Molecular Identification
Chemical Identity
3-Bromo-6-chloro-2-fluorobenzonitrile is systematically named according to IUPAC nomenclature as 3-bromo-6-chloro-2-fluorobenzonitrile. Its structure consists of a benzene ring with substituents at the 2-, 3-, and 6-positions: a fluorine atom, a bromine atom, a chlorine atom, and a nitrile group (-CN) . The compound’s SMILES notation is FC1=C(C(=C(C=C1)Cl)Br)C#N, reflecting the relative positions of the substituents .
Table 1: Key Identifiers of 3-Bromo-6-chloro-2-fluorobenzonitrile
Property | Value | Source |
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CAS Number | 943830-79-3 | |
Molecular Formula | C₇H₂BrClFN | |
Molecular Weight | 234.45 g/mol | |
IUPAC Name | 3-bromo-6-chloro-2-fluorobenzonitrile | |
MDL Number | MFCD11846056 |
Spectroscopic and Computational Data
While detailed spectral data (e.g., NMR, IR) for this compound is not explicitly provided in the cited sources, its structural features suggest characteristic absorption bands. For instance:
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The nitrile group (-CN) typically exhibits a strong IR stretch near 2240 cm⁻¹.
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Aromatic C-Br and C-Cl bonds show vibrations in the 500–700 cm⁻¹ range .
Computational properties from PubChem include a LogP of 3.34, indicating moderate lipophilicity, and a polar surface area of 24 Ų, which influences solubility and membrane permeability .
Physicochemical Properties
Thermodynamic and Electronic Properties
Key computed properties include:
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Heavy Atom Count: 11
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Rotatable Bond Count: 0 (indicating rigidity)
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Hydrogen Bond Acceptors: 1 (the nitrile group)
The absence of rotatable bonds and low polar surface area suggest limited conformational flexibility and moderate solubility in organic solvents like dichloromethane or tetrahydrofuran.
Synthesis and Industrial Applications
Applications in Research and Industry
The compound’s primary applications include:
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Pharmaceutical Intermediates: Serving as a building block for active pharmaceutical ingredients (APIs) targeting neurological and oncological diseases.
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Optoelectronic Materials: Used in the synthesis of organic light-emitting diodes (OLEDs) due to its electron-withdrawing groups, which enhance charge transport .
Hazard Class | GHS Code | Precautionary Measures | Source |
---|---|---|---|
Skin Irritation | H315 | Wear protective gloves | |
Serious Eye Irritation | H319 | Use eye protection | |
Respiratory Irritation | H335 | Avoid inhalation of dust |
Supplier | Purity | Pack Size | Price (USD) | Lead Time |
---|---|---|---|---|
Key Organics Limited | 95% | 1 mg | 51 | 10 days |
Key Organics Limited | 95% | 5 mg | 63 | 10 days |
Key Organics Limited | 95% | 10 mg | 86 | 10 days |
Regulatory Compliance
The compound is listed under the European Community (EC) number 824-719-1 and complies with REACH regulations for laboratory and industrial use .
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